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Compound of Interest
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Cat. No.: B1668855 Get Quote

An In-depth Technical Guide to the Synthesis and Chemical Properties of Cefmatilen
Hydrochloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical

properties of Cefmatilen hydrochloride hydrate, a cephalosporin antibiotic. The information is

curated for professionals in the fields of pharmaceutical research and development.

Synthesis of Cefmatilen Hydrochloride Hydrate
A practical, large-scale synthesis for Cefmatilen hydrochloride hydrate has been developed,

proving amenable to multi-kilogram scale preparation with overall yields of 61-65%.[1] The

synthesis originates from three primary starting materials: 7-aminocephem hydrochloride,

triethylammonium acetate, and a specific triazole.[1]

Synthetic Workflow
The general synthetic pathway involves the acylation of the 7-aminocephem core with a

protected aminothiazole side chain, followed by the introduction of the triazole-containing side

chain at the C-3 position and subsequent deprotection and salt formation.
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A high-level overview of the synthetic workflow for Cefmatilen hydrochloride hydrate.
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Experimental Protocol: Representative Synthesis
While the full detailed experimental protocol from the primary literature is not publicly available,

a representative procedure based on the disclosed starting materials and general

cephalosporin synthesis methods is outlined below.

Step 1: Acylation of the 7-aminocephem core

7-aminocephem hydrochloride is reacted with an activated form of the C-7 side chain,

triethylammonium (Z)-2-[2-(N-tert-butoxycarbonylamino)thiazol-4-yl]-2-

(triphenylmethyloxyimino)acetate, in a suitable organic solvent.

The reaction is typically carried out at reduced temperatures to control side reactions.

The protecting groups on the side chain prevent unwanted reactions during this step.

Step 2: Introduction of the C-3 Side Chain

The intermediate from Step 1 is reacted with 1H-1,2,3-triazole-4-thiol to introduce the C-3

side chain. This reaction displaces a leaving group at the C-3' position of the cephem

nucleus.

Step 3: Deprotection

The protecting groups (e.g., tert-butoxycarbonyl and triphenylmethyl) are removed under

acidic conditions to yield the free base of Cefmatilen.

Step 4: Salt Formation and Hydration

The Cefmatilen free base is treated with hydrochloric acid in the presence of water to form

the hydrochloride salt.

Crystallization from an appropriate solvent system yields Cefmatilen hydrochloride hydrate.

Chemical Properties
Cefmatilen hydrochloride hydrate is a white to off-white crystalline powder.
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Physicochemical Properties
Property Value

Molecular Formula C₁₅H₁₇ClN₈O₆S₄

Molecular Weight 569.04 g/mol

Appearance White to off-white crystalline powder

Stereochemistry (6R,7R) configuration

Solubility
Specific quantitative solubility data for Cefmatilen hydrochloride hydrate in various solvents is

not widely published. However, based on its use in reversed-phase HPLC (RP-HPLC) and the

general properties of cephalosporins, its solubility profile can be inferred.

Solvent Anticipated Solubility

Water Soluble, as it is a hydrochloride salt.

Methanol

Likely soluble, as methanol is a common solvent

for cephalosporins and is used in HPLC mobile

phases.

Ethanol Expected to be soluble to slightly soluble.

DMSO

Expected to be soluble, as DMSO is a polar

aprotic solvent capable of dissolving a wide

range of pharmaceutical compounds.

Acetonitrile
Likely soluble, as it is a common organic

modifier in RP-HPLC for cephalosporins.

Stability
Detailed stability studies for Cefmatilen hydrochloride hydrate under various pH and

temperature conditions are not publicly available. However, general stability characteristics of

cephalosporins, which are β-lactam antibiotics, are known. They are susceptible to degradation

by hydrolysis of the β-lactam ring, which can be catalyzed by acidic or basic conditions and
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elevated temperatures. For other cephalosporins like cefixime, maximum stability is often

observed in the pH range of 4-7.[2]

Stability testing would typically be conducted according to ICH guidelines, involving long-term

and accelerated storage conditions to establish a retest period or shelf life.

Spectroscopic Data
While specific, high-resolution spectra for Cefmatilen hydrochloride hydrate are not readily

available in the public domain, the expected characteristic spectroscopic features are outlined

below based on its chemical structure.

2.4.1. ¹H NMR Spectroscopy A ¹H NMR spectrum would be complex, but key signals would

include:

Protons on the cephem nucleus.

Protons of the aminothiazole ring.

Protons of the triazole ring.

Protons of the methylene groups in the side chains.

Exchangeable protons (e.g., -NH₂, -OH, -NH-).

2.4.2. FT-IR Spectroscopy The FT-IR spectrum would show characteristic absorption bands for

its functional groups.

Wavenumber (cm⁻¹) Functional Group Vibration Mode

~3400-3200 O-H (water of hydration), N-H Stretching

~1770 C=O (β-lactam) Stretching

~1670 C=O (amide) Stretching

~1610 C=N (oxime) Stretching

~1540 N-H (amide II) Bending
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2.4.3. UV-Vis Spectroscopy The UV-Vis spectrum is expected to show absorption maxima

characteristic of the conjugated systems within the molecule, particularly the aminothiazole and

cephem chromophores. For many cephalosporins, the λmax is in the range of 260-280 nm.

Mechanism of Action
As a member of the cephalosporin class of β-lactam antibiotics, Cefmatilen exerts its

bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3]

Inhibition of Penicillin-Binding Proteins (PBPs)
The primary molecular target of Cefmatilen is a group of bacterial enzymes known as

penicillin-binding proteins (PBPs). These enzymes, particularly transpeptidases, are essential

for the final step of peptidoglycan synthesis, which involves cross-linking the peptide side

chains to form a rigid cell wall. Cefmatilen mimics the D-Ala-D-Ala substrate of the

transpeptidase, allowing it to bind to the active site of the PBP. The strained β-lactam ring of

Cefmatilen then acylates a serine residue in the PBP active site, forming a stable, covalent

bond. This irreversible inhibition of PBPs disrupts cell wall synthesis, leading to a weakened

cell wall and ultimately, bacterial cell lysis and death.
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Mechanism of action of Cefmatilen via inhibition of penicillin-binding proteins.
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Analytical Methodologies
Representative RP-HPLC Method
A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is

suitable for the quantitative analysis of Cefmatilen hydrochloride hydrate in bulk drug and

pharmaceutical formulations.

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or

acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).

Flow Rate: Typically 1.0 mL/min.

Detection: UV spectrophotometry at a wavelength corresponding to an absorption maximum

of the drug (e.g., ~270 nm).

Quantification: Based on the peak area of the analyte compared to that of a reference

standard of known concentration.

Validation: The method should be validated according to ICH guidelines for specificity,

linearity, range, accuracy, precision, and robustness.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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